molecular formula C14H11N3O5S B1666624 Phenazinium, 7-amino-1-carboxy-5-methyl-3-sulfo-, inner salt CAS No. 6508-65-2

Phenazinium, 7-amino-1-carboxy-5-methyl-3-sulfo-, inner salt

Cat. No. B1666624
CAS RN: 6508-65-2
M. Wt: 333.32 g/mol
InChI Key: NBUSANFLZHRAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aeruginosin B is a biochemical.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

Phenazinium compounds exhibit interesting structural properties. For instance, the crystal structure of phenazinium methyl sulfate shows an almost planar phenazinium cation with π–π interactions and N—H⋯O hydrogen bonding between the cations and anions. This demonstrates its potential in the study of molecular interactions and crystal engineering (Zhang, Li, Dong, & Chen, 2012).

Photoinitiation in Polymerization

Phenazinium salts, as photoinitiators, are significant in the polymerization of certain monomers. They initiate polymerization through direct or sensitized photolysis, which is crucial in the development of novel polymer materials (Yagcı, Durmaz, & Aydoğan, 2007).

Nucleophilic Substitution Reactions

In chemical synthesis, phenazinium salts undergo nucleophilic substitution reactions. For example, the transformation of phenazinium chloride derivatives demonstrates their utility in synthetic chemistry, particularly in the synthesis of complex organic compounds (Shishkin & Sil’nikov, 1986).

Applications in Clinical Analyses

Tetrazolium salts, which involve phenazinium salts as electron mediators, are used in clinical analyses to detect NADH or NADH-dependent enzyme activities. This highlights their importance in biochemical assays and medical diagnostics (Ishiyama et al., 1996).

Biomolecular Recognition Studies

Phenazinium salts also play a role in understanding biomolecular interactions. For instance, their complexes with amino acids and sulfonated azo dyes provide insights into the recognition mechanisms of glycosaminoglycans by proteins, which is vital in biological and pharmaceutical research (Ojala et al., 1996).

Multifunctional Derivatives Synthesis

Research also focuses on synthesizing multifunctional phenazinium salt derivatives. These derivatives have applications in various fields, including materials science and medicinal chemistry (Garipova & Silnikov, 2003).

properties

CAS RN

6508-65-2

Product Name

Phenazinium, 7-amino-1-carboxy-5-methyl-3-sulfo-, inner salt

Molecular Formula

C14H11N3O5S

Molecular Weight

333.32 g/mol

IUPAC Name

8-amino-4-carboxy-10-methylphenazin-10-ium-2-sulfonate

InChI

InChI=1S/C14H11N3O5S/c1-17-11-4-7(15)2-3-10(11)16-13-9(14(18)19)5-8(6-12(13)17)23(20,21)22/h2-6,15H,1H3,(H2,18,19,20,21,22)

InChI Key

NBUSANFLZHRAMZ-UHFFFAOYSA-N

SMILES

C[N+]1=C2C=C(C=CC2=NC3=C(C=C(C=C31)S(=O)(=O)[O-])C(=O)O)N

Canonical SMILES

C[N+]1=C2C=C(C=CC2=NC3=C(C=C(C=C31)S(=O)(=O)[O-])C(=O)O)N

Appearance

Solid powder

Other CAS RN

6508-65-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aeruginosin B; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenazinium, 7-amino-1-carboxy-5-methyl-3-sulfo-, inner salt
Reactant of Route 2
Phenazinium, 7-amino-1-carboxy-5-methyl-3-sulfo-, inner salt
Reactant of Route 3
Phenazinium, 7-amino-1-carboxy-5-methyl-3-sulfo-, inner salt
Reactant of Route 4
Phenazinium, 7-amino-1-carboxy-5-methyl-3-sulfo-, inner salt
Reactant of Route 5
Phenazinium, 7-amino-1-carboxy-5-methyl-3-sulfo-, inner salt
Reactant of Route 6
Phenazinium, 7-amino-1-carboxy-5-methyl-3-sulfo-, inner salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.